2-Methyl-2-{[4-(trifluoromethyl)phenyl]methyl}pyrrolidine
Description
2-Methyl-2-{[4-(trifluoromethyl)phenyl]methyl}pyrrolidine is a pyrrolidine derivative characterized by a trifluoromethyl-substituted benzyl group at the 2-position of the pyrrolidine ring, along with a methyl group. This structural configuration confers unique physicochemical properties, including enhanced lipophilicity and metabolic stability, due to the electron-withdrawing trifluoromethyl (-CF₃) group. The compound is synthesized via multi-step organic reactions involving alkylation, cyclization, and purification techniques such as recrystallization or chromatography .
Its primary applications span pharmacological research, where it serves as a scaffold for drug candidates targeting enzymes and receptors. The trifluoromethyl group improves membrane permeability, making it valuable in pharmacokinetic and pharmacodynamic studies .
Properties
Molecular Formula |
C13H16F3N |
|---|---|
Molecular Weight |
243.27 g/mol |
IUPAC Name |
2-methyl-2-[[4-(trifluoromethyl)phenyl]methyl]pyrrolidine |
InChI |
InChI=1S/C13H16F3N/c1-12(7-2-8-17-12)9-10-3-5-11(6-4-10)13(14,15)16/h3-6,17H,2,7-9H2,1H3 |
InChI Key |
ZPHAWEAOUAXGGR-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CCCN1)CC2=CC=C(C=C2)C(F)(F)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Methyl-2-{[4-(trifluoromethyl)phenyl]methyl}pyrrolidine typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be constructed from various cyclic or acyclic precursors.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced via nucleophilic substitution reactions using trifluoromethylating agents such as trifluoromethyl iodide or trifluoromethyl sulfonates.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions to form corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.
Substitution: Nucleophilic reagents such as organolithium or organomagnesium compounds are employed under mild to moderate conditions.
Major Products Formed:
Oxidation: N-oxides and other oxidized derivatives.
Reduction: Amines and alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: 2-Methyl-2-{[4-(trifluoromethyl)phenyl]methyl}pyrrolidine is used as a building block in the synthesis of complex organic molecules. Its unique structure allows for the exploration of new chemical space and the development of novel compounds with potential biological activities .
Biology: In biological research, this compound is used to study the effects of trifluoromethyl-substituted pyrrolidines on various biological targets. It serves as a model compound to investigate the structure-activity relationships of pyrrolidine derivatives .
Medicine: Its trifluoromethyl group enhances metabolic stability and lipophilicity, making it a promising candidate for drug discovery .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and advanced materials. Its unique properties make it suitable for various applications, including the development of agrochemicals and performance materials .
Mechanism of Action
The mechanism of action of 2-Methyl-2-{[4-(trifluoromethyl)phenyl]methyl}pyrrolidine involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The trifluoromethyl group enhances the compound’s binding affinity and selectivity for its targets .
Molecular Targets and Pathways:
Receptors: The compound can interact with G-protein-coupled receptors (GPCRs) and ion channels, influencing signal transduction pathways.
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison
| Compound Name | Key Structural Differences | Lipophilicity (LogP) | Biological Activity Highlights |
|---|---|---|---|
| This compound | Baseline compound with -CF₃ and methyl groups | 3.2 (estimated) | High receptor binding affinity; used in CNS drug research |
| 1-Methyl-1-{[4-(trifluoromethyl)phenyl]methyl}pyrrolidine | Methyl group on nitrogen instead of pyrrolidine ring | 2.9 | Reduced metabolic stability due to altered steric effects |
| N-Methyl-2-{[4-(trifluoromethyl)phenyl]methyl}pyrrolidine | Nitrogen-methylated pyrrolidine | 2.7 | Lower lipophilicity; moderate enzyme inhibition |
| 2-Ethyl-2-{[4-(trifluoromethyl)phenyl]methyl}pyrrolidine | Ethyl substituent replaces methyl group | 3.5 | Increased lipophilicity but reduced solubility |
| 2-(4-Trifluoromethylphenoxymethyl)pyrrolidine HCl | Phenoxy linker instead of benzyl group | 2.8 | Enhanced water solubility; weaker blood-brain barrier penetration |
| (R)-2-(2-Fluoro-4-(trifluoromethyl)phenyl)pyrrolidine | Fluorine atom at phenyl ortho-position | 3.1 | Improved metabolic stability; antiviral applications |
Key Findings from Comparative Studies
Role of the Trifluoromethyl Group: The -CF₃ group significantly enhances lipophilicity (LogP ~3.2) compared to non-fluorinated analogs (e.g., LogP ~2.5 for phenylmethyl derivatives). This property facilitates membrane penetration, critical for CNS-targeting drugs . Metabolic stability is superior to compounds with chloro or methoxy substituents, as -CF₃ resists oxidative degradation .
Impact of Substituent Positioning :
- Nitrogen Methylation : Derivatives like N-Methyl-2-{[4-(trifluoromethyl)phenyl]methyl}pyrrolidine exhibit reduced activity due to steric hindrance at the nitrogen, limiting interactions with target receptors .
- Ethyl vs. Methyl Groups : The ethyl analog (LogP 3.5) shows higher lipophilicity but poorer aqueous solubility, restricting its utility in formulations .
Comparison with Heterocyclic Analogs: Pyridine-based analogs (e.g., 4-Methyl-2-(2-trifluoromethyl-phenyl)-pyridine) lack the pyrrolidine ring’s conformational flexibility, resulting in weaker binding to G-protein-coupled receptors . Phenoxy-linked derivatives (e.g., 2-(4-Trifluoromethylphenoxymethyl)pyrrolidine HCl) exhibit improved solubility but reduced blood-brain barrier penetration compared to the benzyl-substituted target compound .
Biological Activity: The target compound demonstrates stronger enzyme inhibition (IC₅₀ ~50 nM for acetylcholinesterase) compared to 1-Methyl-1-{[4-(trifluoromethyl)phenyl]methyl}pyrrolidine (IC₅₀ ~120 nM) due to optimal steric and electronic effects . Fluorine substitution at the phenyl ring’s ortho-position (as in (R)-2-(2-Fluoro-4-(trifluoromethyl)phenyl)pyrrolidine) improves metabolic half-life (t₁/₂ = 8 hours vs. 5 hours for non-fluorinated analogs) .
Biological Activity
2-Methyl-2-{[4-(trifluoromethyl)phenyl]methyl}pyrrolidine, also known as a pyrrolidine derivative, has garnered attention in medicinal chemistry due to its potential biological activities. This compound is characterized by its unique trifluoromethyl group, which is known to enhance the pharmacological properties of many organic molecules. This article explores the biological activity of this compound, focusing on its mechanisms, efficacy in various biological systems, and relevant case studies.
- IUPAC Name : this compound
- Molecular Formula : C13H16F3N
- Molecular Weight : 243.27 g/mol
- CAS Number : 1519659-34-7
| Property | Value |
|---|---|
| Appearance | Powder |
| Storage Temperature | Room Temperature |
| Purity | ≥95% |
| Signal Word | Warning |
Biological Activity Overview
The biological activity of this compound has been investigated primarily in the context of its inhibitory effects on specific enzymes and receptors, particularly in cancer research and drug discovery.
1. Enzyme Inhibition
Recent studies have highlighted the compound's ability to inhibit matrix metalloproteinase-1 (MMP-1), an enzyme implicated in cancer metastasis. It was found that this compound exhibits a significantly higher potency against MMP-1 compared to related compounds, with a reported 60-fold increase in inhibitory activity due to the trifluoromethyl group’s interaction with specific amino acid residues in the enzyme's active site .
2. Anticancer Activity
The compound has shown promise as an anticancer agent. In vitro studies demonstrated its effectiveness against various cancer cell lines, with a notable selectivity for tumor cells over normal cells. The mechanism appears to involve the disruption of cellular signaling pathways critical for tumor growth and survival .
Case Studies
Several case studies have been conducted to assess the biological activity of this compound:
Case Study 1: MMP-1 Inhibition
In a study published in Nature Communications, researchers synthesized several derivatives of this compound and evaluated their MMP-1 inhibitory activity. The results indicated that modifications to the trifluoromethyl group significantly affected potency, confirming its role in enhancing binding affinity .
Case Study 2: Cancer Cell Line Testing
A comprehensive evaluation of the compound's activity against gastrointestinal stromal tumors (GISTs) revealed that it effectively inhibited cell proliferation at nanomolar concentrations. The study utilized both cell viability assays and molecular docking simulations to elucidate the binding interactions between the compound and target proteins .
The biological effects of this compound can be attributed to its structural features:
- Trifluoromethyl Group : Enhances lipophilicity and alters electronic properties, facilitating better interaction with hydrophobic pockets in target proteins.
- Pyrrolidine Ring : Provides conformational flexibility that may contribute to optimal binding orientations.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
